4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

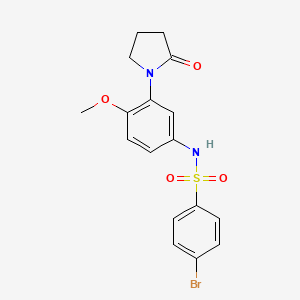

4-Bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the 4-position of the sulfonamide-attached benzene ring. The phenylamine moiety features a methoxy group at the 4-position and a 2-oxopyrrolidin (a five-membered lactam) group at the 3-position.

Properties

IUPAC Name |

4-bromo-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-24-16-9-6-13(11-15(16)20-10-2-3-17(20)21)19-25(22,23)14-7-4-12(18)5-8-14/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERBGWVZNDOYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amide precursor under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a phenolic precursor using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The methoxy group can undergo oxidation to form a hydroxyl group, while the pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a mixture of water and ethanol.

Major Products

Substitution: Formation of azides, thiocyanates, or secondary amines.

Oxidation: Conversion to phenols.

Reduction: Formation of pyrrolidine derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized as follows:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, possess antimicrobial activity. They primarily act by inhibiting folic acid synthesis in bacteria. A study demonstrated that derivatives with methoxy substitutions showed significant antimicrobial efficacy against various bacterial strains, suggesting that the substituents enhance binding affinity to bacterial enzymes involved in folate metabolism.

Inhibition of Carbonic Anhydrase

Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance and fluid secretion in tissues. Effective inhibition of carbonic anhydrase II has been noted, indicating potential applications in treating conditions such as glaucoma and edema.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | TBD | Carbonic Anhydrase II |

| Other Sulfonamides | 0.5 - 1.2 | Various |

Neuroprotective Effects

Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress. In vitro studies have shown that sulfonamide derivatives can reduce oxidative stress markers and improve cell viability, which could have implications for neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential therapeutic applications in inflammatory conditions.

Pharmacological Effects

Initial studies suggest several pharmacological effects for 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide:

- Antihypertensive Properties : Some derivatives may lower blood pressure by promoting vasodilation.

- Neuroprotective Effects : Potential benefits in neurodegenerative conditions through oxidative stress reduction.

- Anti-inflammatory Activity : May help reduce inflammation through modulation of immune responses.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated various benzenesulfonamides, highlighting the significant antimicrobial activity of those with methoxy substitutions against a range of bacterial strains.

Study 2: Inhibition of Carbonic Anhydrase

Research focused on related compounds revealed effective inhibition of carbonic anhydrase II, suggesting therapeutic applications in conditions such as glaucoma.

Mechanism of Action

The mechanism by which 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exerts its effects depends on its specific application:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.

Chemical Reactivity: Its functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Benzene Ring

The sulfonamide benzene ring’s substituents significantly influence electronic properties and intermolecular interactions:

- Bromine vs. Fluorine :

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide () exhibits a bulkier bromine atom, which enhances van der Waals interactions and may alter crystal packing compared to its fluoro analog, 4-fluoro-N-(4-nitrophenyl)benzenesulfonamide . Hirshfeld surface analysis of these analogs revealed distinct hydrogen-bonding patterns, with bromine contributing to stronger C–H···O/N–H···O interactions due to its polarizability .

- 4-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide () combines bromine with electron-withdrawing trifluoromethyl and fluoro groups, likely enhancing acidity and affecting solubility .

Substituent Variations on the Phenylamine Group

The phenylamine group’s substituents modulate electronic and steric effects:

- Methoxy and 2-Oxopyrrolidin vs. Nitro: 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide () substitutes the 3-position with nitro instead of 2-oxopyrrolidin.

- 2-Oxopyrrolidin vs. 4-Methylpiperazinyl :

- 4-Bromo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide (–12) replaces 2-oxopyrrolidin with a basic 4-methylpiperazinyl group. This substitution resulted in a Ki value of 1584.89 nM for 5-HT1e receptor inhibition, suggesting that the 2-oxopyrrolidin group (a neutral lactam) might offer better target engagement if it reduces steric hindrance or improves hydrogen bonding .

Data Table: Key Structural and Functional Comparisons

Key Research Findings

Hydrogen Bonding and Crystal Packing : Bromine substituents enhance intermolecular interactions in sulfonamides, as demonstrated by Hirshfeld analysis of nitro-phenyl analogs .

Electron Effects : Methoxy and 2-oxopyrrolidin groups on the phenylamine moiety may improve solubility and target binding compared to nitro or piperazinyl groups .

Synthetic Challenges : Steric hindrance from bulky substituents (e.g., indole-pyrrolidinyl groups) can reduce reaction yields, as seen in .

Biological Activity

4-Bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a methoxy group, and a pyrrolidinone moiety attached to a benzenesulfonamide core. Its molecular formula is with a molecular weight of approximately 404.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂BrN₂O₃S |

| Molecular Weight | 404.35 g/mol |

| IUPAC Name | 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide |

| CAS Number | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit antimicrobial properties. For instance, benzamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity .

Anticancer Activity

Research has highlighted the potential anticancer effects of related benzamides. These compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and head and neck cancers. The mechanism often involves the inhibition of specific enzymes critical for tumor growth .

The biological activity of 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide likely involves interaction with cellular targets such as enzymes or receptors involved in signaling pathways. For example, studies on similar compounds indicate that they may interact with human serum albumin (HSA), affecting their pharmacokinetic properties and therapeutic efficacy .

Study on Anticancer Activity

In a study evaluating the anticancer potential of benzamide derivatives, researchers found that certain compounds inhibited the growth of cancer cells through mechanisms involving the downregulation of dihydrofolate reductase (DHFR). This suggests that 4-bromo-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may also exert similar effects by targeting metabolic pathways critical for cancer cell survival .

Pharmacokinetic Studies

Pharmacokinetic studies using multi-spectroscopic techniques revealed that the binding affinity of related compounds to HSA was moderate to strong. This interaction is crucial as it influences the distribution and availability of the drug within biological systems . Understanding these interactions is essential for predicting therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.